molecular formula C7H10F6N3O4S2+ B14879784 1,3-dimethylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

1,3-dimethylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

Cat. No.: B14879784
M. Wt: 378.3 g/mol
InChI Key: RKOOCSCKLMKXMN-UHFFFAOYSA-N
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Description

1,3-Dimethylimidazolium is an organic compound belonging to the class of imidazolium-based ionic liquids. It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the imidazole ring. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium can be synthesized through several methods. One common approach involves the alkylation of imidazole with methyl iodide or methyl sulfate. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, 1,3-dimethylimidazolium is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 1,3-dimethylimidazolium .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylimidazolium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazolium-based oxides, hydrides, and substituted imidazolium derivatives, which have diverse applications in catalysis, materials science, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1,3-dimethylimidazolium involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it can interact with cell membranes and proteins, affecting their stability and function. The unique ionic nature of 1,3-dimethylimidazolium allows it to form strong ionic bonds with other molecules, enhancing its reactivity and selectivity .

Properties

Molecular Formula

C7H10F6N3O4S2+

Molecular Weight

378.3 g/mol

IUPAC Name

1,3-dimethylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C5H9N2.C2HF6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;9H/q+1;

InChI Key

RKOOCSCKLMKXMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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